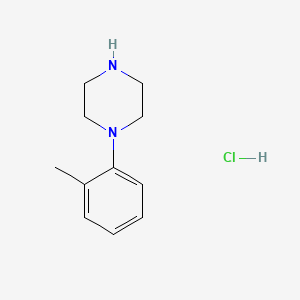

1-(o-Tolyl)piperazine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-methylphenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.ClH/c1-10-4-2-3-5-11(10)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNYIWJDVYCKDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55974-34-0, 70849-60-4, 95356-15-3 | |

| Record name | Piperazine, 1-(2-methylphenyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55974-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(o-Tolyl)piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(o-Tolyl)piperazine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 1-(o-Tolyl)piperazine Hydrochloride

This guide provides a comprehensive technical overview of the putative mechanism of action of 1-(o-Tolyl)piperazine hydrochloride, a versatile arylpiperazine compound utilized in neuropharmacological research and as a synthetic intermediate for novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering insights into its molecular interactions, potential signaling pathways, and the experimental methodologies required for its full characterization.

Introduction: The Arylpiperazine Scaffold in Neuropharmacology

This compound belongs to the arylpiperazine class of compounds, a privileged scaffold in medicinal chemistry renowned for its interaction with a variety of aminergic G-protein coupled receptors (GPCRs).[1][2] Molecules incorporating this moiety are integral to the development of therapeutics for a range of neurological and psychiatric disorders, including anxiety and depression.[1] 1-(o-Tolyl)piperazine itself is a key building block in the synthesis of more complex pharmaceutical agents and is used in research to probe the function of neurotransmitter systems. While detailed pharmacological data for 1-(o-Tolyl)piperazine is not extensively published, its structural characteristics allow for informed hypotheses regarding its mechanism of action based on the well-documented activities of related arylpiperazine derivatives.

Molecular Targets and Receptor Interactions

The primary mechanism of action of arylpiperazines typically involves direct interaction with serotonin (5-HT) and dopamine receptors, and to a lesser extent, adrenergic receptors. Available information suggests that 1-(o-Tolyl)piperazine is a potent antagonist of acetylcholine and serotonin receptors and may inhibit the reuptake of neurotransmitters in rat brain synaptosomes.[3]

Serotonin Receptor Family

Arylpiperazines are well-known for their diverse activities at serotonin receptors.[4] Depending on the specific substitutions on the aryl ring and the piperazine moiety, these compounds can act as agonists, partial agonists, or antagonists at various 5-HT receptor subtypes. For instance, many arylpiperazines have been characterized as direct-acting serotonin agonists.[4] Given this, it is highly probable that 1-(o-Tolyl)piperazine interacts with several 5-HT receptors. The nature of this interaction (i.e., its binding affinity and functional activity) would require empirical determination through the experimental protocols outlined in Section 5.

Dopamine Receptor Family

Interaction with dopamine receptors is another hallmark of the arylpiperazine class.[1] Derivatives of this scaffold have been developed as ligands for D2-like (D2, D3, D4) dopamine receptors, exhibiting a range of functional activities from antagonism to partial agonism.[5][6] The potential for 1-(o-Tolyl)piperazine to bind to and modulate dopamine receptors is therefore significant and warrants experimental investigation.

Adrenergic Receptors

Some arylpiperazine derivatives have been shown to possess affinity for α-adrenergic receptors. For example, a derivative of 1-(o-tolyl)piperazine has been identified as a non-selective α-adrenoceptor antagonist. While less commonly the primary target, interaction with these receptors can contribute to the overall pharmacological profile and potential side effects.

Putative Receptor Binding Profile

The following table summarizes the expected receptor interactions for 1-(o-Tolyl)piperazine based on the known pharmacology of the arylpiperazine class. It is critical to note that these are hypothesized targets, and the precise binding affinities (Kᵢ values) and functional activities require experimental validation.

| Receptor Family | Subtype(s) | Expected Interaction | Rationale |

| Serotonin | 5-HT₁, 5-HT₂, 5-HT₆, 5-HT₇ | Agonist, Antagonist, or Partial Agonist | Arylpiperazine scaffold is a common motif in ligands for various 5-HT receptors.[4][7] |

| Dopamine | D₂, D₃, D₄ | Antagonist or Partial Agonist | Arylpiperazine derivatives frequently target D₂-like receptors.[5][6] |

| Adrenergic | α₁, α₂ | Antagonist | Some arylpiperazines exhibit affinity for adrenergic receptors. |

| Acetylcholine | Muscarinic | Antagonist | Described as a potent antagonist of acetylcholine receptors.[3] |

Downstream Signaling Pathways

The interaction of 1-(o-Tolyl)piperazine with its target GPCRs would initiate intracellular signaling cascades. The specific pathways activated or inhibited would depend on the receptor subtype and the nature of the ligand-receptor interaction (agonism vs. antagonism).

Serotonin Receptor Signaling

Serotonin receptors are coupled to various G-proteins, leading to diverse downstream effects:

-

5-HT₁ Subfamily (Gᵢ/ₒ-coupled): Agonism at these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

5-HT₂ Subfamily (Gᵩ/₁₁-coupled): Activation of these receptors stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

-

5-HT₄, 5-HT₆, 5-HT₇ Receptors (Gₛ-coupled): Agonist binding to these receptors activates adenylyl cyclase, increasing cAMP production.

Caption: Putative signaling pathways for 1-(o-Tolyl)piperazine at different serotonin receptor subtypes.

Dopamine Receptor Signaling

D₂-like dopamine receptors are primarily coupled to Gᵢ/ₒ proteins. Therefore, agonism at these receptors would lead to a decrease in cAMP levels, while antagonism would block the effects of endogenous dopamine.

Caption: Hypothesized antagonistic action of 1-(o-Tolyl)piperazine at D2-like dopamine receptors.

Potential Physiological and Behavioral Effects

Based on its likely interactions with serotonergic and dopaminergic systems, this compound could elicit a range of physiological and behavioral effects. As an intermediate for anti-anxiety and antidepressant medications, its derivatives are designed to modulate mood and affect.[1] Direct administration of arylpiperazines can influence locomotor activity and other behaviors mediated by serotonin and dopamine.[8] The reported antagonism at acetylcholine receptors could also contribute to its pharmacological profile, potentially affecting cognitive and autonomic functions.[3]

Experimental Protocols for Mechanistic Elucidation

To definitively characterize the mechanism of action of this compound, a series of in vitro assays are required. The following protocols provide a framework for determining its receptor binding affinity and functional activity.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for a panel of target receptors.

Principle: This competitive binding assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand with known affinity for the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to the equilibrium dissociation constant (Kᵢ).

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human receptor of interest (e.g., 5-HT₁ₐ, D₂) to a high density.

-

Harvest the cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Pellet the membrane fraction by high-speed centrifugation.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Assay Procedure (96-well format):

-

To each well, add:

-

Assay buffer.

-

A fixed concentration of the appropriate radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ).

-

Increasing concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).

-

For non-specific binding control wells, add a high concentration of a known unlabeled ligand.

-

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate at a defined temperature for a sufficient time to reach equilibrium.

-

-

Termination and Detection:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters, separating bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

In Vitro Functional Assays

Objective: To determine the functional activity (agonist, antagonist, partial agonist, or inverse agonist) and potency (EC₅₀ or IC₅₀) of this compound at its target receptors.

Principle: These assays measure the cellular response following receptor activation or inhibition. The choice of assay depends on the G-protein coupling of the receptor.

Methodology for a Gₛ-coupled Receptor (e.g., 5-HT₇) - cAMP Accumulation Assay:

-

Cell Culture:

-

Plate cells expressing the receptor of interest in a suitable multi-well plate.

-

Allow cells to adhere and grow overnight.

-

-

Agonist Mode:

-

Treat cells with increasing concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Incubate for a defined period.

-

Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

-

Plot the cAMP concentration against the log of the agonist concentration to determine the EC₅₀ and Eₘₐₓ.

-

-

Antagonist Mode:

-

Pre-incubate the cells with increasing concentrations of this compound.

-

Add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., its EC₈₀).

-

Incubate and measure cAMP levels as described above.

-

Plot the inhibition of the agonist response against the log of the antagonist concentration to determine the IC₅₀.

-

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-(o-Tolyl)piperazine | CymitQuimica [cymitquimica.com]

- 4. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [The serotonin- and dopaminergic mechanisms in the action of 1-pyrimidinyl piperazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides with high affinity and selectivity for the 5-HT(6) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Profile of 1-(o-Tolyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(o-Tolyl)piperazine hydrochloride is a versatile arylpiperazine derivative with significant potential in neuropharmacology. As a key structural motif in various psychoactive compounds, its pharmacological profile is of considerable interest for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the known pharmacological properties of 1-(o-Tolyl)piperazine, synthesizing data from available literature to elucidate its mechanism of action, receptor interactions, and potential therapeutic applications. The document is structured to provide researchers and drug development professionals with a detailed understanding of this compound, highlighting its interactions with adrenergic, serotonergic, and dopaminergic systems, and providing context through the analysis of structurally related compounds.

Introduction

This compound is a member of the arylpiperazine class of compounds, a chemical scaffold frequently employed in the design of centrally acting drugs.[1] Its structure, featuring a piperazine ring linked to an ortho-tolyl group, confers specific physicochemical properties that govern its interaction with various biogenic amine receptors. This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals, particularly those aimed at treating conditions such as anxiety and depression.[1] The exploration of its pharmacological profile is driven by the need to understand the structure-activity relationships within the arylpiperazine class and to identify novel lead compounds for drug discovery programs.

The piperazine moiety is a common feature in many approved drugs, contributing to favorable pharmacokinetic properties and providing a versatile scaffold for chemical modification.[2] The nature of the aryl substituent plays a critical role in determining the receptor binding affinity and selectivity of these compounds. The ortho-methyl substitution on the phenyl ring of 1-(o-Tolyl)piperazine is expected to influence its conformational preferences and, consequently, its interaction with receptor binding pockets.

Receptor Pharmacology

The pharmacological activity of 1-(o-Tolyl)piperazine is presumed to be mediated through its interaction with a range of G-protein coupled receptors (GPCRs), primarily those for norepinephrine, serotonin, and dopamine. While direct and comprehensive binding data for this compound is not extensively available in the public domain, its profile can be inferred from studies on structurally related arylpiperazines and its own derivatives.

Adrenergic Receptor Interactions

Arylpiperazines are a well-established class of ligands for α-adrenergic receptors.[3] A study on a derivative, 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one, provides strong evidence for the interaction of the 1-(o-tolyl)piperazine moiety with the adrenergic system. This derivative was characterized as a potent, non-selective antagonist of α1B and α2A-adrenoceptors. This suggests that 1-(o-Tolyl)piperazine itself is likely to exhibit affinity for and antagonism at these α-adrenergic receptor subtypes.

The interaction of N-phenylpiperazine derivatives with the α1A-adrenoceptor has been shown to be driven by hydrogen bonds and electrostatic forces, with key interactions involving aspartate, glutamine, and serine residues within the receptor's binding pocket.[4] The tolyl group of 1-(o-Tolyl)piperazine likely engages in hydrophobic interactions within this pocket.

Serotonergic Receptor Interactions

The arylpiperazine scaffold is a hallmark of many serotonergic ligands, with affinity for various 5-HT receptor subtypes.[5][6] Compounds like buspirone and trazodone, which contain piperazine moieties, exhibit complex serotonergic profiles.[7] It is highly probable that 1-(o-Tolyl)piperazine interacts with several 5-HT receptors, including:

-

5-HT1A Receptors: Many arylpiperazines are known to be potent 5-HT1A receptor ligands. The nature of the aryl substituent significantly influences affinity.

-

5-HT2 Receptors: Antagonism at 5-HT2A and 5-HT2C receptors is a common feature of this chemical class and is a key component of the mechanism of action of atypical antipsychotics.

-

5-HT7 Receptors: Several 1-arylpiperazine derivatives have been shown to possess high affinity for the 5-HT7 receptor.[6]

The functional activity (agonist, antagonist, or partial agonist) of 1-(o-Tolyl)piperazine at these receptors requires further experimental validation.

Dopaminergic Receptor Interactions

Arylpiperazines are also recognized as ligands for dopamine receptors, particularly the D2 and D3 subtypes.[4][8] The interaction of arylpiperazines with the D2 receptor is stabilized by interactions between the protonated piperazine nitrogen and an aspartate residue, as well as edge-to-face interactions between the aryl ring and aromatic residues in the binding pocket.[9] The electron-donating nature of the methyl group on the tolyl ring may influence the electrostatic potential of the aromatic ring and thereby modulate its binding affinity.[9]

The potential for 1-(o-Tolyl)piperazine to act as a D2 receptor ligand warrants investigation, as this interaction is central to the therapeutic effects and side-effect profiles of many antipsychotic medications.

Table 1: Inferred Receptor Binding Profile of 1-(o-Tolyl)piperazine

| Receptor Target | Predicted Interaction | Basis of Inference |

| Adrenergic | ||

| α1A-Adrenoceptor | Antagonist | Structure-activity relationship of N-phenylpiperazines.[4] |

| α1B-Adrenoceptor | Antagonist | Activity of a 1-(o-tolyl)piperazine derivative. |

| α2A-Adrenoceptor | Antagonist | Activity of a 1-(o-tolyl)piperazine derivative. |

| Serotonergic | ||

| 5-HT1A Receptor | Ligand | Common target for arylpiperazines. |

| 5-HT2A Receptor | Ligand | Common target for arylpiperazines. |

| 5-HT2C Receptor | Ligand | Common target for arylpiperazines. |

| 5-HT7 Receptor | Ligand | Affinity demonstrated by related 1-arylpiperazines.[6] |

| Dopaminergic | ||

| D2 Receptor | Ligand | Common target for arylpiperazines.[9] |

| D3 Receptor | Ligand | Common target for arylpiperazines.[8] |

Note: The predicted interactions are based on the pharmacological profiles of structurally related compounds and require direct experimental confirmation for this compound.

Experimental Protocols for Pharmacological Characterization

To definitively elucidate the pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of relevant GPCRs.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptor of interest (e.g., α1A, α1B, α2A, 5-HT1A, 5-HT2A, D2) or from native tissue sources (e.g., rat brain cortex).

-

Assay Buffer: Utilize a buffer system appropriate for the specific receptor being studied (e.g., Tris-HCl with appropriate ions).

-

Radioligand: Select a high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [3H]Prazosin for α1 receptors, [3H]8-OH-DPAT for 5-HT1A receptors, [3H]Spiperone for D2 receptors).

-

Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and a range of concentrations of this compound.

-

Separation and Counting: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of 1-(o-Tolyl)piperazine that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of this compound at its target receptors.

Methodology (Example: Gq-coupled receptor like α1A):

-

Cell Culture: Use a cell line stably expressing the receptor of interest and engineered to report on downstream signaling (e.g., HEK293 cells expressing the α1A-adrenoceptor and a calcium-sensitive fluorescent dye).

-

Agonist Mode: Stimulate the cells with increasing concentrations of this compound and measure the resulting increase in intracellular calcium.

-

Antagonist Mode: Pre-incubate the cells with increasing concentrations of this compound followed by stimulation with a known agonist (e.g., phenylephrine) at its EC80 concentration. Measure the inhibition of the agonist-induced response.

-

Data Analysis: Plot concentration-response curves and fit to a sigmoidal dose-response model to determine EC50 (for agonists) or IC50 (for antagonists) values.

Caption: Gq Signaling Pathway for α1-Adrenoceptor Antagonism.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME), is critical for understanding its in vivo effects and therapeutic potential.

Absorption and Distribution

Based on the general properties of arylpiperazines, 1-(o-Tolyl)piperazine is expected to be orally bioavailable and to readily cross the blood-brain barrier due to its lipophilic nature.

Metabolism

The metabolism of arylpiperazines typically involves oxidation of the aromatic ring and the piperazine ring, as well as N-dealkylation.[10] For 1-(o-Tolyl)piperazine, potential metabolic pathways include:

-

Hydroxylation of the tolyl group: The methyl group can be oxidized to a hydroxymethyl group and further to a carboxylic acid.

-

Aromatic hydroxylation: The phenyl ring can be hydroxylated.

-

Oxidation of the piperazine ring: This can lead to the formation of various oxidized metabolites.

Cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4, are commonly involved in the metabolism of arylpiperazines.[10] In vitro studies using human liver microsomes would be necessary to identify the specific CYP isoforms responsible for the metabolism of 1-(o-Tolyl)piperazine.

Caption: Experimental Workflow for In Vitro Metabolism Studies.

In Vivo Pharmacology

The in vivo effects of this compound would be a direct consequence of its receptor interaction profile. Based on its predicted antagonism at α-adrenergic and potential interactions with serotonergic and dopaminergic receptors, a range of behavioral effects could be anticipated.

For example, piperazine-type serotonin agonists have been shown to suppress spontaneous ambulatory behavior in rats.[11] The specific in vivo effects of 1-(o-Tolyl)piperazine would depend on its full receptor profile and the functional consequences of receptor binding. Behavioral pharmacology studies, such as locomotor activity tests, elevated plus maze for anxiety, and forced swim test for antidepressant-like effects, would be essential to characterize its in vivo profile.

Conclusion

This compound is a compound of significant interest in neuropharmacology due to its structural relationship to a wide range of centrally acting drugs. Based on the available evidence from related compounds, it is predicted to be a multi-target ligand with affinity for adrenergic, serotonergic, and dopaminergic receptors, likely acting as an antagonist at α1- and α2-adrenergic receptors. To fully realize its therapeutic potential, a comprehensive pharmacological characterization is required, including detailed in vitro binding and functional assays, as well as in vivo behavioral and pharmacokinetic studies. This technical guide provides a framework for such an investigation, highlighting the key areas of focus for future research and development efforts.

References

-

Arylpiperazines with affinity toward alpha(1)-adrenergic receptors. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

-

Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

-

Some pharmacological properties of piperazine. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

-

In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

-

Interaction of arylpiperazines with the dopamine receptor D2 binding site. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

-

Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. (2018). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

EC 50 values of the piperazine designer drugs. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. Retrieved January 11, 2026, from [Link]

-

Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor. (2019). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. (2023). Preprints.org. Retrieved January 11, 2026, from [Link]

-

Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. (2015). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

Ki Summary. (n.d.). BindingDB. Retrieved January 11, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Metabolism, Pharmacokinetics and Toxicity of Functional Groups. (n.d.). National Academic Digital Library of Ethiopia. Retrieved January 11, 2026, from [Link]

-

Bioactive conformation of 1-arylpiperazines at central serotonin receptors. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

-

Studies on 1-arylpiperazine Derivatives With Affinity for Rat 5-HT7 and 5-HT1A Receptors. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

-

Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

-

Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics. (2014). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Mephedrone. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

-

Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019). MDPI. Retrieved January 11, 2026, from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Some pharmacological properties of piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT7 and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mephedrone - Wikipedia [en.wikipedia.org]

- 11. Some pharmacological properties of piperazine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Receptor Binding Affinity of 1-(o-Tolyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(o-Tolyl)piperazine hydrochloride is a psychoactive compound belonging to the arylpiperazine class, a chemical scaffold of significant interest in neuropharmacology. As a key structural motif in various approved and investigational drugs, and notably as a metabolite of the antidepressant trazodone, a thorough understanding of its receptor binding profile is critical for predicting its pharmacological effects and guiding future drug discovery efforts. This technical guide provides a comprehensive overview of the receptor binding affinity of this compound, synthesizing available data to elucidate its interactions with key central nervous system (CNS) targets. We delve into its affinity for serotonin, dopamine, and adrenergic receptors, presenting quantitative binding data where available. Furthermore, this guide outlines the standard experimental protocols for determining receptor binding affinity, offering a practical framework for researchers in the field.

Introduction: The Significance of 1-(o-Tolyl)piperazine in Neuropharmacology

1-(o-Tolyl)piperazine, also known as 1-(2-methylphenyl)piperazine, is a versatile chemical entity utilized in the synthesis of a wide array of bioactive molecules.[1][2] Its core structure, an aryl group linked to a piperazine ring, is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds designed to modulate the activity of G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[3] This makes it a compound of considerable interest for researchers developing novel therapeutics for psychiatric and neurological disorders such as anxiety, depression, and psychosis.[1][4]

The pharmacological relevance of 1-(o-tolyl)piperazine is underscored by its identity as a metabolite of the widely prescribed antidepressant drug, trazodone. While the primary mechanism of trazodone is attributed to its antagonist activity at serotonin 5-HT2A receptors and inhibition of the serotonin transporter (SERT), the contribution of its metabolites to its overall therapeutic and side-effect profile is an area of active investigation. Understanding the receptor binding affinity of 1-(o-tolyl)piperazine is therefore crucial for a complete picture of trazodone's pharmacology.

This guide will focus on the specific interactions of 1-(o-tolyl)piperazine with key neurotransmitter receptor systems, providing a foundation for its potential physiological effects.

Receptor Binding Profile of this compound

The pharmacological activity of a compound is largely dictated by its affinity for specific molecular targets. For 1-(o-tolyl)piperazine, the primary targets of interest are the serotonin (5-HT), dopamine (D), and adrenergic (α) receptors, all of which are implicated in the regulation of mood, cognition, and behavior. While comprehensive binding data for 1-(o-tolyl)piperazine itself is not as extensively published as for its derivatives, the available information and the known pharmacology of the arylpiperazine class allow for an informed characterization of its likely binding profile.

Serotonin Receptor Affinity

The arylpiperazine moiety is a well-established pharmacophore for serotonin receptors. Compounds containing this structure often exhibit high affinity for various 5-HT receptor subtypes. For 1-(o-tolyl)piperazine, the primary interactions are expected to be with the 5-HT1A, 5-HT2A, and 5-HT2C receptors.

-

5-HT1A Receptors: Many arylpiperazine derivatives are known to be potent 5-HT1A receptor ligands.[5] The nature of the substitution on the phenyl ring can influence affinity and functional activity (agonist, partial agonist, or antagonist).

-

5-HT2 Receptors: Arylpiperazines frequently display significant affinity for 5-HT2 receptors.[6] For instance, the related compound 1-naphthylpiperazine shows high affinity for both 5-HT1 and 5-HT2 sites.[6]

Dopamine Receptor Affinity

Adrenergic Receptor Affinity

Arylpiperazine derivatives have also been shown to possess affinity for α-adrenergic receptors.[7] This interaction can contribute to the cardiovascular and other side effects observed with some psychoactive drugs. The binding of N-phenylpiperazine derivatives to the α1A-adrenoceptor is driven by hydrogen bonds and electrostatic forces.[8]

Table 1: Summary of Expected Receptor Binding Affinities for this compound

| Receptor Family | Receptor Subtype | Expected Affinity | Functional Activity |

| Serotonin | 5-HT1A | High | Likely partial agonist or antagonist |

| 5-HT2A | Moderate to High | Likely antagonist | |

| 5-HT2C | Moderate | Likely antagonist | |

| Dopamine | D2 | Moderate to Low | Likely antagonist |

| Adrenergic | α1A | Moderate | Likely antagonist |

Note: This table is based on the known pharmacology of the arylpiperazine class and derivatives. Specific quantitative data for 1-(o-tolyl)piperazine is limited.

Methodologies for Determining Receptor Binding Affinity

The gold-standard method for quantifying the interaction between a ligand and its receptor is the radioligand binding assay . This technique allows for the determination of key parameters such as the dissociation constant (Kd), the inhibition constant (Ki), and the maximum number of binding sites (Bmax).

Principle of Radioligand Binding Assays

Radioligand binding assays involve incubating a biological sample containing the receptor of interest (e.g., cell membranes, tissue homogenates) with a radiolabeled ligand (a molecule with known high affinity and specificity for the receptor). The amount of radioligand bound to the receptor is then measured. In competitive binding assays, a range of concentrations of an unlabeled test compound (e.g., this compound) is included to determine its ability to displace the radioligand from the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value, which represents the affinity of the test compound for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Step-by-Step Experimental Protocol for a Competitive Radioligand Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay. Specific parameters such as radioligand choice, incubation time, and temperature will need to be optimized for each receptor target.

-

Membrane Preparation:

-

Homogenize tissue or cells known to express the target receptor in a suitable buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet to remove endogenous ligands and other interfering substances.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a multi-well plate, add the following to each well in a defined order:

-

Assay buffer

-

A fixed concentration of the radioligand.

-

A range of concentrations of the unlabeled test compound (this compound).

-

For determining non-specific binding, a high concentration of a known, potent unlabeled ligand for the target receptor is added instead of the test compound.

-

The prepared cell membranes.

-

-

-

Incubation:

-

Incubate the plate at a specific temperature for a predetermined amount of time to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection and Data Analysis:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on each filter using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualization of the Experimental Workflow

Figure 1: Workflow of a competitive radioligand binding assay.

Signaling Pathways and Functional Implications

The binding of 1-(o-tolyl)piperazine to its target receptors initiates a cascade of intracellular signaling events. The nature of these events depends on whether the compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

Serotonin 5-HT1A Receptor Signaling

5-HT1A receptors are coupled to inhibitory Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in hyperpolarization of the neuron and a decrease in neuronal firing.

Figure 2: Simplified 5-HT1A receptor signaling pathway.

Conclusion and Future Directions

This compound is a pharmacologically relevant molecule with a likely complex receptor binding profile. Based on the extensive research on the arylpiperazine class, it is predicted to interact with multiple serotonin, dopamine, and adrenergic receptors. This promiscuity can be advantageous for developing drugs with a broad spectrum of activity but also presents challenges in terms of selectivity and potential side effects.

To fully elucidate the pharmacological profile of 1-(o-tolyl)piperazine, further research is warranted to generate a comprehensive, quantitative binding dataset across a wide range of CNS receptors. Such data would be invaluable for computational modeling studies aimed at predicting the in vivo effects of this compound and for the rational design of novel arylpiperazine derivatives with improved affinity and selectivity for desired therapeutic targets.

References

-

Chem-Impex. This compound. [Link]

-

Chem-Impex. 1-(o-Tolyl)piperazine. [Link]

-

Chem-Impex. 1-(o-tolil)piperazina. [Link]

-

Popiolek, R., & Wujec, M. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 26(11), 3376. [Link]

-

Faquih, T., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society, 88(1), 1-18. [Link]

-

Leopoldo, M., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1361-1375. [Link]

-

Manetti, F., et al. (2002). Arylpiperazines with Affinity Toward α1-Adrenergic Receptors. Current Medicinal Chemistry, 9(13), 1303-1321. [Link]

- Staroń, J., et al. (2018). Various antipsychotics are arylpiperazine derivatives showing efficiency as antidepressants and are increasingly popular as supportive medicines in the clinical treatment of depression. Molecules, 23(11), 2820.

-

Zhang, Y. Y., et al. (2014). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Analytical Methods, 6(15), 5858-5865. [Link]

-

PubChem. This compound. [Link]

-

Glennon, R. A., et al. (1986). 5-HT1 and 5-HT2 binding characteristics of some quipazine analogues. Pharmacology Biochemistry and Behavior, 25(3), 551-556. [Link]

-

Caccia, S., et al. (2000). 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6. Bioorganic & Medicinal Chemistry, 8(5), 873-881. [Link]

-

DeRuiter, J., et al. (2006). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Journal of Analytical Toxicology, 30(5), 312-321. [Link]

-

Wikipedia. Mephedrone. [Link]

-

Wentland, M. P., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 4(12), 1195-1199. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Secure Verification [cherry.chem.bg.ac.rs]

- 6. 5-HT1 and 5-HT2 binding characteristics of some quipazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Research Applications of 1-(o-Tolyl)piperazine Hydrochloride

Introduction: Unveiling a Versatile Neuromodulatory Tool

1-(o-Tolyl)piperazine hydrochloride (o-TPP), a member of the arylpiperazine class of compounds, represents a cornerstone chemical entity in the landscape of modern neuroscience and pharmaceutical research. While not a therapeutic agent in itself, its utility lies in two principal domains: as a versatile pharmacological tool for probing the complexities of the central nervous system (CNS), particularly the serotonergic and dopaminergic systems, and as a pivotal structural intermediate in the synthesis of next-generation psychiatric medications.[1]

This guide provides an in-depth exploration of the multifaceted research applications of this compound. We will dissect its mechanism of action by examining its interactions with key neurotransmitter receptors, detail its application in validated preclinical behavioral models, and illuminate its role as a crucial building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound to advance our understanding and treatment of neurological and psychiatric disorders.

Pharmacodynamics: A Multi-Target Profile Centered on Serotonin and Dopamine Systems

The pharmacological activity of 1-(o-Tolyl)piperazine is defined by its interaction with multiple G-protein coupled receptors (GPCRs). As with other arylpiperazines, its primary sphere of influence is the serotonergic system, with significant interactions also observed at dopaminergic and adrenergic receptors.

Receptor Binding Profile

Direct and comprehensive binding affinity (Kᵢ) data for 1-(o-Tolyl)piperazine is not extensively consolidated in publicly available literature. However, by examining closely related analogs, such as 1-(m-chlorophenyl)piperazine (mCPP), a well-characterized research compound, we can infer a probable multi-receptor binding profile.[2] The ortho-methyl group on the phenyl ring of o-TPP will sterically and electronically influence its binding affinities relative to other substituted phenylpiperazines, but the core targets are expected to remain consistent.

Table 1: Representative Receptor Binding Affinities of a Related Arylpiperazine (mCPP) This table is provided for context and to illustrate the multi-target nature of this chemical class. Absolute values for 1-(o-Tolyl)piperazine may vary.

| Receptor Subtype | Ligand | Affinity (IC₅₀ nM) | Species | Reference |

| Serotonin 5-HT₁ | mCPP | 360 - 1300 | Human | [2] |

| Serotonin 5-HT₂ | mCPP | 360 - 1300 | Human | [2] |

| α₂-Adrenergic | mCPP | 570 | Human | [2] |

| Dopamine D₂ | mCPP | > 2500 | Human | [2] |

| α₁-Adrenergic | mCPP | > 2500 | Human | [2] |

Based on the broader arylpiperazine literature, o-TPP is anticipated to act as an antagonist or partial agonist, particularly at 5-HT₁ₐ and 5-HT₂ₐ/₂C receptors, and may also exhibit antagonist properties at dopamine D₂ receptors.[3][4] This mixed pharmacological profile is what makes it, and compounds derived from it, valuable for treating complex disorders like major depression and anxiety, where multiple neurotransmitter systems are implicated.

Mechanism of Action & Intracellular Signaling

The functional consequences of o-TPP binding to its primary receptor targets are mediated through the modulation of intracellular signaling cascades.

1. Serotonin 5-HT₁ₐ Receptor Pathway: As a presynaptic autoreceptor and a postsynaptic receptor, the 5-HT₁ₐ receptor is a critical regulator of the serotonergic system. Arylpiperazines often act as partial agonists at this site. Activation of this Gᵢ/₀-coupled receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and subsequent reduction in Protein Kinase A (PKA) activity.[5][6][7] This cascade also involves the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which hyperpolarizes the neuron and reduces neuronal firing.

2. Dopamine D₂ Receptor Pathway: The dopamine D₂ receptor is a primary target for antipsychotic drugs. Like the 5-HT₁ₐ receptor, it is coupled to the Gᵢ/₀ protein.[8][9][10] Antagonism of D₂ receptors by a compound like o-TPP would block the endogenous ligand dopamine from binding, thereby preventing the inhibition of adenylyl cyclase and leading to a relative normalization of cAMP levels in dopamine-receptive neurons. This action is fundamental to the therapeutic effect of many antipsychotic agents.

Core Applications in Preclinical Research

Behavioral Pharmacology: Modeling Anxiety and Depression

Arylpiperazines are extensively used in rodent behavioral paradigms to screen for anxiolytic and antidepressant-like effects. Due to its expected serotonergic activity, o-TPP is a relevant tool for such studies. Two of the most common assays are the Elevated Plus Maze (EPM) for anxiety and the Forced Swim Test (FST) for depressive-like behavior.

Experimental Protocol 1: The Elevated Plus Maze (EPM)

The EPM test assesses anxiety-like behavior by capitalizing on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms.

-

Apparatus: A plus-shaped maze raised from the floor, with two opposing arms enclosed by high walls ("closed arms") and two opposing arms without walls ("open arms").

-

Procedure:

-

Habituate the animal to the testing room for at least 60 minutes prior to the test.

-

Administer this compound (dissolved in saline or another appropriate vehicle) via intraperitoneal (i.p.) injection at the desired dose (e.g., 0.5 - 5 mg/kg). A separate control group should receive the vehicle only.

-

After a 30-minute pre-treatment period, place the rat at the center of the maze, facing one of the open arms.[2]

-

Allow the animal to explore the maze for 5 minutes. Behavior is recorded by an overhead video camera.

-

After the session, return the animal to its home cage. Clean the maze thoroughly with 70% ethanol between trials to remove olfactory cues.[10]

-

-

Primary Endpoints:

-

Time spent in the open arms vs. closed arms.

-

Number of entries into the open arms vs. closed arms.

-

Anxiolytic effect is inferred if the o-TPP group shows a statistically significant increase in the time spent and/or entries into the open arms compared to the vehicle control group.

-

Experimental Protocol 2: The Forced Swim Test (FST)

The FST is a model of behavioral despair used to screen for antidepressant efficacy. Rodents placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant compounds reduce this immobility time.[8]

-

Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[11]

-

Procedure:

-

Pre-swim (Day 1 - Optional but recommended): Place the animal in the swim cylinder for 15 minutes. This induces a stable baseline of immobility for the test session. Remove and dry the animal before returning it to its home cage.[8]

-

Test Session (Day 2): Administer this compound or vehicle 60, 30, and 15 minutes before the test (or according to a specific dosing regimen).[12]

-

Place the animal in the cylinder for a 6-minute session. Behavior is typically scored during the final 4 minutes.[11]

-

Record the duration of immobility, defined as the time the animal makes only the minimal movements necessary to keep its head above water.

-

Remove, dry, and return the animal to its home cage.

-

-

Primary Endpoint:

-

Duration of immobility.

-

An antidepressant-like effect is concluded if the o-TPP group exhibits a significant reduction in immobility time compared to the vehicle group.

-

Medicinal Chemistry: A Key Intermediate for Vilazodone Synthesis

One of the most significant research applications of 1-(o-Tolyl)piperazine is its role as a key precursor in the industrial synthesis of Vilazodone . Vilazodone is an FDA-approved antidepressant that functions as both a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁ₐ receptor partial agonist. The 1-(o-Tolyl)piperazine moiety is not directly part of the final Vilazodone structure but is used to construct a more complex piperazine-containing intermediate essential for the final drug molecule.

In a common synthetic route, a different precursor, 5-(piperazin-1-yl)benzofuran-2-carboxamide, is coupled with 3-(4-chlorobutyl)-1H-indole-5-carbonitrile to yield Vilazodone.[9][13] While o-TPP itself is not in this specific final step, it serves as a foundational building block in creating the diverse arylpiperazine library from which such intermediates are developed and optimized. Its structure provides a validated scaffold for engaging serotonergic targets.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is essential for its effective use in a research setting.

Table 2: Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(2-methylphenyl)piperazine;hydrochloride | PubChem |

| Synonyms | o-TPP HCl, 1-(2-Tolyl)piperazine HCl | PubChem |

| CAS Number | 70849-60-4 | PubChem |

| Molecular Formula | C₁₁H₁₇ClN₂ | PubChem |

| Molecular Weight | 212.72 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | TCI |

| Purity | ≥98.0% | TCI |

Conclusion and Future Outlook

This compound is a compound of significant value to the neuroscience research community. Its multi-target engagement profile, centered on key serotonin and dopamine receptors, makes it an effective tool for dissecting the neurobiology of mood and anxiety disorders in preclinical models. Furthermore, its role as a structural scaffold in the synthesis of clinically successful drugs like Vilazodone underscores its importance in medicinal chemistry and drug discovery.

Future research will likely continue to utilize o-TPP and its derivatives to refine our understanding of GPCR signaling in the CNS. As our knowledge of the nuanced roles of different receptor subtypes grows, these tools will be indispensable for developing next-generation therapeutics with improved efficacy and fewer side effects for a range of complex psychiatric conditions.

References

-

Serotonin (5-HT1A) receptor signaling pathways. ResearchGate. Available at: [Link]

-

Schematic diagram showing the major 5-HT receptors signalling pathways. ResearchGate. Available at: [Link]

-

Signaling pathways of 5-HT1A receptor. ResearchGate. Available at: [Link]

-

Using the rat forced swim test to assess antidepressant-like activity in rodents. ResearchGate. Available at: [Link]

-

Signaling pathways of 5-HT1A receptor[11]. ResearchGate. Available at: [Link]

-

Scale-Up Synthesis of Antidepressant Drug Vilazodone. Semantic Scholar. Available at: [Link]

-

An investigation of the synthesis of vilazodone. ResearchGate. Available at: [Link]

-

5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]

-

Elevated plus maze protocol. protocols.io. Available at: [Link]

-

Serotonergic mediation of the effects of fluoxetine, but not desipramine, in the rat forced swimming test. ResearchGate. Available at: [Link]

-

The Mouse Forced Swim Test. PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]

-

[The serotonin- and dopaminergic mechanisms in the action of 1-pyrimidinyl piperazine derivatives]. PubMed. Available at: [Link]

- Synthesis method for antidepressant drug vilazodone. Google Patents.

-

1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. PubMed. Available at: [Link]

-

Biochemistry, Biotransformation. StatPearls - NCBI Bookshelf. Available at: [Link]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]

-

In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. PubMed. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

Sources

- 1. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [The serotonin- and dopaminergic mechanisms in the action of 1-pyrimidinyl piperazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]

- 12. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 13. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship of 1-(o-Tolyl)piperazine Hydrochloride and its Analogs

Executive Summary

The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, particularly in the discovery of agents targeting the central nervous system (CNS). Among these, 1-(o-tolyl)piperazine serves as a critical building block and a pharmacologically active entity in its own right, primarily interacting with serotonergic and dopaminergic receptors. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) for 1-(o-tolyl)piperazine hydrochloride. We will dissect the key structural components—the ortho-tolyl group, the piperazine core, and substitutions at the distal nitrogen—to elucidate their influence on receptor affinity, selectivity, and functional activity. This document synthesizes data from binding and functional assays, offers detailed experimental protocols for SAR determination, and explores bioisosteric modifications to optimize ligand properties. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of novel CNS-active agents based on the arylpiperazine framework.

Introduction to the 1-Arylpiperazine Class

Arylpiperazine derivatives are recognized as a "privileged scaffold" in drug discovery, a distinction earned due to their ability to bind to a wide range of biological targets, especially G-protein coupled receptors (GPCRs).[1] The structural motif, consisting of a piperazine ring linked to an aromatic system, is found in numerous approved drugs for treating neuropsychiatric disorders such as schizophrenia, depression, and anxiety.[1][2]

1-(o-Tolyl)piperazine, also known as 1-(2-methylphenyl)piperazine, is a key representative of this class.[3] It is widely utilized as a synthetic intermediate for more complex molecules and as a research tool to investigate neurotransmitter systems.[4][5] Its hydrochloride salt enhances solubility and stability, making it suitable for experimental and formulation purposes.[6] The primary pharmacological interest in 1-(o-tolyl)piperazine and its derivatives lies in their modulation of serotonin (5-HT) and dopamine (D) receptors, which are implicated in the pathophysiology of numerous CNS disorders.[2][7] Understanding the intricate relationship between the chemical structure of these compounds and their biological activity is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

The Core Pharmacophore: Dissecting the 1-(o-Tolyl)piperazine Scaffold

The pharmacological profile of a 1-(o-tolyl)piperazine derivative is governed by the interplay of its three primary structural components. The strategic modification of these components allows for the fine-tuning of a compound's affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).

Figure 1: Key structural regions of the 1-(o-tolyl)piperazine scaffold that are critical for its structure-activity relationship.

-

The Aryl Moiety (Region A): The o-tolyl group is crucial for establishing the initial interaction with the receptor, often through hydrophobic and van der Waals forces. The position of the methyl group (ortho) is significant, as it imparts specific conformational constraints that can influence selectivity between receptor subtypes.

-

The Piperazine Core (Region B): This six-membered heterocyclic ring is more than a simple linker.[8] Its two nitrogen atoms provide key physicochemical properties. The N1 nitrogen, directly attached to the aryl ring, is typically less basic. The N4 nitrogen is more basic and is usually protonated at physiological pH, allowing for a critical ionic interaction with a conserved aspartate residue in the third transmembrane domain (TM3) of many aminergic GPCRs.[9] The piperazine ring also enhances water solubility and contributes to favorable pharmacokinetic profiles.[10]

-

The N4-Substituent (Region C): In 1-(o-tolyl)piperazine itself, this position is occupied by a hydrogen atom. However, in many drug molecules, this position is derivatized with a variety of substituents. This "distal" moiety is often the primary determinant of a compound's selectivity and its functional nature (e.g., agonist versus antagonist).[11]

Structure-Activity Relationship (SAR) Analysis

The following sections detail how modifications to each region of the 1-(o-tolyl)piperazine scaffold impact its interaction with key CNS receptors.

SAR at the Aryl Moiety

The nature and position of substituents on the phenyl ring are critical determinants of binding affinity and selectivity.

-

Methyl Group Position: The placement of the methyl group at the ortho position, as in 1-(o-tolyl)piperazine, is often favorable for affinity at certain serotonin and dopamine receptors compared to the meta or para isomers. For instance, in a series of indazole-based arylpiperazines, ortho-substitution on the phenyl ring was the most preferred modification for enhancing binding to the dopamine D2 receptor.[6] This suggests that the ortho substituent may orient the molecule optimally within the receptor's binding pocket or engage in specific hydrophobic interactions.

-

Electronic Effects: Introducing electron-donating groups (like -OCH3) or electron-withdrawing groups (like -Cl, -CF3) can modulate the electrostatic potential of the aryl ring. Studies on arylpiperazines at the D2 receptor have shown that electron-donating groups can increase binding affinity, possibly by enhancing favorable edge-to-face pi-stacking interactions with aromatic residues in the binding pocket, such as phenylalanine or tryptophan.[9][12]

-

Steric Hindrance: While ortho substitution can be beneficial, bulky substituents at this position can introduce steric hindrance, preventing the ligand from properly entering the binding pocket and thus reducing affinity. However, substituents at the 2- and 3-positions are often well-tolerated sterically.[9][12]

SAR at the N4-Position: Tuning Selectivity and Function

The greatest diversity in arylpiperazine-based drugs comes from modifications at the N4-position. This is where a "secondary pharmacophore" is introduced, which often extends into a more variable "accessory" binding pocket on the receptor surface.

-

Long-Chain Arylpiperazines (LCAPs): Attaching a flexible alkyl chain (typically 3-5 carbons) to the N4 nitrogen, which is in turn connected to a terminal moiety (e.g., an imide, amide, or another aromatic ring), is a common strategy.[7] The length and nature of this chain and terminal group are pivotal for receptor selectivity. For example, in a series of N-phenylpiperazine analogs, a long butyl chain terminating in a biarylcarboxamide was found to confer high affinity and selectivity for the D3 over the D2 dopamine receptor.[13]

-

Functional Activity Modulation: The N4-substituent plays a key role in determining whether a compound acts as an agonist, partial agonist, or antagonist. For example, in a study of 1-aryl-4-(phenylarylmethyl)piperazines, minor structural changes to the N4-substituent allowed for the design of compounds with varying degrees of partial agonism at both D2 and 5-HT1A receptors.[4] This suggests the N4-moiety interacts with receptor regions responsible for triggering conformational changes associated with activation.

Bioisosteric Replacements

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a powerful tool for lead optimization.[14]

-

Aryl Group Bioisosteres: The o-tolyl group can be replaced with other aromatic or heteroaromatic systems to modulate properties like metabolism, lipophilicity, and receptor interactions. Common bioisosteres for a phenyl ring include pyridyl or thiophene rings.[14] For example, replacing a phenyl group with a thiophene ring appended with an alkynyl unit led to a novel class of potent CB1 receptor antagonists.[15]

-

Piperazine Ring Bioisosteres: While the piperazine ring is highly effective, it can sometimes be associated with off-target effects or suboptimal pharmacokinetic profiles. Bioisosteric replacements such as 2,6-diazaspiro[3.3]heptane have been explored to maintain the critical diamine pharmacophore while altering the compound's three-dimensional shape and properties.

Key Pharmacological Targets and Molecular Interactions

1-(o-Tolyl)piperazine derivatives primarily exert their effects by binding to serotonin and dopamine receptors, which are Class A GPCRs.

Figure 2: A conceptual model of an arylpiperazine derivative binding within a G-protein coupled receptor (GPCR) binding pocket.

The key interactions are:

-

Ionic Anchor: The protonated N4-nitrogen of the piperazine ring forms a charge-assisted hydrogen bond with a highly conserved aspartate residue in TM3. This is often the most critical interaction for anchoring the ligand to the receptor.[2]

-

Aromatic/Hydrophobic Pocket: The aryl moiety (the o-tolyl group) binds in a pocket formed by aromatic and hydrophobic amino acid residues from other transmembrane helices (e.g., TM5, TM6). The nature of this interaction (e.g., pi-pi stacking, hydrophobic contact) is dictated by the substituents on the aryl ring.[9]

-

Accessory Pocket: The N4-substituent extends towards the extracellular loops or the upper parts of the transmembrane helices, interacting with a less conserved region known as the accessory binding pocket. This interaction is key to determining receptor subtype selectivity and functional outcome.[11]

Experimental Workflows for SAR Determination

A robust SAR study relies on systematic synthesis and testing. The following protocols outline the standard methodologies.

Figure 3: A typical iterative workflow for conducting a structure-activity relationship (SAR) study.

General Synthesis of this compound

A common and efficient method for synthesizing N-arylpiperazines is the Buchwald-Hartwig amination.

-

Objective: To synthesize 1-(o-tolyl)piperazine from 2-bromotoluene and piperazine, followed by conversion to its hydrochloride salt.

-

Materials:

-

2-bromotoluene

-

Piperazine (anhydrous)

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Phosphine ligand (e.g., BINAP or Xantphos)

-

Strong base (e.g., Sodium tert-butoxide, NaOtBu)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Diethyl ether

-

-

Protocol:

-

Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add piperazine (2.0 eq.), sodium tert-butoxide (1.4 eq.), the palladium catalyst (e.g., 1-2 mol %), and the phosphine ligand (e.g., 2-4 mol %).

-

Reagent Addition: Add anhydrous toluene, followed by 2-bromotoluene (1.0 eq.).

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure 1-(o-tolyl)piperazine as a free base.[5]

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether. Add a solution of HCl in ethanol or ether dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

-

Protocol: In Vitro Radioligand Binding Assay for 5-HT1A Receptor

-

Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT1A receptor by measuring their ability to compete with a specific radioligand.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [³H]-8-OH-DPAT (a 5-HT1A agonist).

-

Non-specific binding control: Serotonin (5-HT) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

96-well microplates and GF/C filter mats pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation cocktail and a microplate scintillation counter.

-

-

Protocol:

-

Plate Setup: Prepare a 96-well plate. Add assay buffer to all wells. Add test compounds at various concentrations (typically a serial dilution from 10 µM to 0.1 nM). Include wells for total binding (buffer only) and non-specific binding (10 µM Serotonin).

-

Membrane Addition: Add a suspension of the 5-HT1A receptor-containing membranes to each well (typically 10-20 µg of protein per well).

-

Radioligand Addition: Add [³H]-8-OH-DPAT to each well at a final concentration near its Kd value (e.g., 1 nM). The final assay volume is typically 250 µL.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[16]

-

Filtration: Terminate the incubation by rapid vacuum filtration through the PEI-soaked GF/C filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioligand.

-

Drying and Counting: Dry the filter mat at 50°C for 30 minutes. Seal it in a sample bag with scintillation cocktail and count the radioactivity in a microplate scintillation counter.[16]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: In Vitro cAMP Functional Assay for Dopamine D2 Receptor

-

Objective: To determine the functional activity (e.g., antagonist IC50) of test compounds at the Gi-coupled human dopamine D2 receptor by measuring their ability to reverse agonist-induced inhibition of cAMP production.

-

Materials:

-

CHO or HEK293 cells stably expressing the human D2 receptor.

-

D2 receptor agonist: Quinpirole or Dopamine.

-

Adenylyl cyclase activator: Forskolin.

-

Assay Buffer: HBSS with 10 mM HEPES and a phosphodiesterase inhibitor (e.g., 2 mM IBMX).

-

cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).

-

-

Protocol:

-

Cell Plating: Seed the D2-expressing cells into a 96-well plate and grow to 80-90% confluency.[8]

-

Pre-incubation: Remove the culture medium and pre-incubate the cells with 50 µL of assay buffer containing IBMX for 5-10 minutes at 37°C.

-

Compound Addition (Antagonist Mode): Add 25 µL of test compound at various concentrations. Then, add 25 µL of the D2 agonist (e.g., quinpirole at its EC80 concentration) and forskolin (e.g., 10-20 µM) to all wells except the basal control.

-

Incubation: Incubate the plate for 15-30 minutes at 37°C.[9] Forskolin stimulates cAMP production, while the D2 agonist inhibits it. An antagonist will reverse this inhibition.

-

Cell Lysis and Detection: Terminate the reaction by lysing the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.[17]

-

Data Analysis: Plot the cAMP levels against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (for antagonists) or EC50 (for agonists) and the maximum effect (Emax).

-

Data Synthesis and Interpretation

The following table summarizes representative SAR data for arylpiperazine derivatives, illustrating the principles discussed above.

Table 1: Representative Structure-Activity Relationship Data for Arylpiperazine Derivatives

| Compound ID | Aryl Moiety (Region A) | N4-Substituent (Region C) | Receptor | Binding Affinity (Ki, nM) | Reference |

| 1 | 2-Methoxyphenyl | H | 5-HT1A | 23.9 | [2] |

| 2 | 2-Methoxyphenyl | H | 5-HT2A | 39.4 | [2] |

| 3 | 2,3-Dichlorophenyl | -(CH₂)₄-CO-N(CH₃)-CH₂-Cyclohexyl | D2 | - | [11] |

| 4 | 2,3-Dichlorophenyl | -(CH₂)₄-CO-N(CH₃)-CH₂-Cyclohexyl | D3 | - | [11] |